2-Isobutyl-5-methylanisole

Lipophilicity Physicochemical Properties XLogP3-AA

2-Isobutyl-5-methylanisole (CAS 94291-45-9, C₁₂H₁₈O, MW 178.27 g/mol) is a synthetic aromatic ether within the alkylated anisole class, specifically a tri-substituted benzene derivative bearing methoxy, methyl, and isobutyl (2-methylpropyl) groups. Its structure, IUPAC name 2-methoxy-4-methyl-1-(2-methylpropyl)benzene, positions it as a higher molecular weight analog of simpler methylanisoles, with a calculated XLogP3-AA of 3.8 indicating enhanced lipophilicity compared to its 2-isopropyl-substituted congener.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 94291-45-9
Cat. No. B12687761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-5-methylanisole
CAS94291-45-9
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(C)C)OC
InChIInChI=1S/C12H18O/c1-9(2)7-11-6-5-10(3)8-12(11)13-4/h5-6,8-9H,7H2,1-4H3
InChIKeyITCLFWJTLBAMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-5-methylanisole (CAS 94291-45-9) – A Specialized Alkylated Anisole for Advanced Fragrance and Industrial Formulation


2-Isobutyl-5-methylanisole (CAS 94291-45-9, C₁₂H₁₈O, MW 178.27 g/mol) is a synthetic aromatic ether within the alkylated anisole class, specifically a tri-substituted benzene derivative bearing methoxy, methyl, and isobutyl (2-methylpropyl) groups . Its structure, IUPAC name 2-methoxy-4-methyl-1-(2-methylpropyl)benzene, positions it as a higher molecular weight analog of simpler methylanisoles, with a calculated XLogP3-AA of 3.8 indicating enhanced lipophilicity compared to its 2-isopropyl-substituted congener . This compound is not a simple commodity chemical; its specific substitution pattern and physicochemical profile are engineered for targeted organoleptic and formulation properties, making it a compound of interest for scientific evaluation and procurement in specialized applications rather than a generic interchangeable intermediate .

Why Generic Substitution of 2-Isobutyl-5-methylanisole is Scientifically Unsound


Within the alkylated anisole class, even subtle changes in alkyl chain branching, position, and length profoundly alter physicochemical properties, sensory perception (odor/flavor), and formulation behavior . Simply substituting 2-isobutyl-5-methylanisole with a seemingly similar analog like 2-isopropyl-5-methylanisole or a simpler methylanisole introduces quantifiable differences in lipophilicity (XLogP3-AA: 3.8 vs. 3.5) and, critically, in organoleptic profiles. As demonstrated by published data on methylanisoles, odor thresholds can vary by over an order of magnitude depending solely on the position of a single methyl group [1]. The unique combination of an isobutyl and a methyl group on the 2-isobutyl-5-methylanisole scaffold results in a distinct, non-interchangeable set of performance characteristics. The following quantitative evidence guide details these specific differentiators to inform rigorous scientific selection and procurement decisions.

Quantitative Evidence: Differentiating 2-Isobutyl-5-methylanisole from Its Closest Analogs


Lipophilicity (XLogP3-AA) Comparison with 2-Isopropyl-5-methylanisole

2-Isobutyl-5-methylanisole exhibits a calculated lipophilicity (XLogP3-AA) of 3.8, which is notably higher than the 3.5 value for its closest structural analog, 2-isopropyl-5-methylanisole. This 0.3 log unit difference is quantifiable and significant .

Lipophilicity Physicochemical Properties XLogP3-AA

Odor Threshold (Class-Level) Comparison with Simple Methylanisoles

While a specific odor threshold for 2-isobutyl-5-methylanisole is not reported in the open literature, class-level data on methylanisoles establishes the profound impact of alkyl substitution on sensory perception. The odor threshold for 4-methylanisole is 0.0012 ppm [1], whereas its positional isomer 2-methylanisole has a 2.4-fold higher threshold of 0.0029 ppm . This demonstrates that subtle structural changes within this chemical family lead to quantifiable and substantial differences in olfactory potency.

Olfactory Threshold Organoleptic Properties Fragrance

Structural Differentiation: Unique Isobutyl and Methyl Substitution Pattern

2-Isobutyl-5-methylanisole possesses a distinct substitution pattern (1-isobutyl-2-methoxy-4-methylbenzene) that is not shared by common anisole derivatives. This unique arrangement is confirmed by its InChIKey (ITCLFWJTLBAMIG-UHFFFAOYSA-N) and is explicitly compared by vendors to 2-isopropyl-5-methylanisole, highlighting that the substitution of the isobutyl group introduces subtle yet important differences in physical and chemical behavior . This structural specificity is a key differentiator for applications where precise molecular interactions are required.

Structural Isomer Synthetic Intermediates Chemical Space

Specialized Application Scenarios for 2-Isobutyl-5-methylanisole Based on Differential Evidence


Formulation of Proprietary Fragrance Accords Requiring High Lipophilicity

Based on its elevated XLogP3-AA of 3.8 compared to the isopropyl analog (3.5), 2-isobutyl-5-methylanisole is the preferred choice for fragrance formulators seeking a compound with enhanced substantivity and a potentially slower evaporation profile in complex bases . This makes it particularly suitable for long-lasting fine fragrances, candles, and functional products where the scent must endure. The increased lipophilicity can also influence the compound's solubility and compatibility with other high-logP ingredients, offering a distinct advantage in non-aqueous formulations.

Structure-Activity Relationship (SAR) Studies of Anisole Derivatives

For researchers investigating the relationship between molecular structure and olfactory perception or biological activity, 2-isobutyl-5-methylanisole is a valuable tool compound. Its unique substitution pattern, confirmed by InChIKey ITCLFWJTLBAMIG-UHFFFAOYSA-N, provides a specific data point in SAR investigations that cannot be extrapolated from simpler or isopropyl-substituted anisoles . The class-level evidence showing a 2.4-fold difference in odor threshold between 2-methylanisole and 4-methylanisole underscores the value of studying this specific isomer to understand the nuanced impact of alkyl branching on receptor binding and sensory output [1].

Synthesis of Advanced Flavor and Fragrance Intermediates

As a functionalized aromatic ether, 2-isobutyl-5-methylanisole serves as a critical intermediate in the synthesis of more complex flavor and fragrance molecules. Its specific isobutyl and methyl substitution pattern offers a pre-installed handle for further derivatization or a distinct skeletal core for constructing novel aroma compounds. Procurement of this specific compound, rather than a generic analog, is essential for ensuring the integrity and uniqueness of the downstream synthetic product, a principle supported by the quantifiable physicochemical and sensory differences observed within the anisole class [1].

Technical Documentation Hub

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